molecular formula C43H37BrCl2N3O4PS B611402 TM608 CAS No. 1956343-52-4

TM608

Cat. No.: B611402
CAS No.: 1956343-52-4
M. Wt: 873.6238
InChI Key: ZVAUXGZLUPOFNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

TM608 is a potent and selectiv c-MET inhibitor which targets Mitochondrial and Kills Erlotinib-Resistant Lung Cancer Cells. This compound is the first TPP-TKI conjugate, can rapidly accumulates in mitochondria and suppresses the activation of MET in high MET expressing, erlotinib-resistant HCC827B cells (total cell lysates and mitochondrial fractions). This compound was as potent and apoptogenic as PHA665752 in abrogating NSCLC cell viability. Directed accessibility to the mitochondria as afforded by a targeting moiety like TPP could conceivably compensate for deficient activity if uptake is rapid, cumulative, and selective.

Properties

CAS No.

1956343-52-4

Molecular Formula

C43H37BrCl2N3O4PS

Molecular Weight

873.6238

IUPAC Name

(Z)-(2-(5-((5-((2,6-dichlorobenzyl)sulfonyl)-2-oxoindolin-3-ylidene)methyl)-2,4-dimethyl-1H-pyrrole-3-carboxamido)ethyl)triphenylphosphonium bromide

InChI

InChI=1S/C43H36Cl2N3O4PS.BrH/c1-28-40(26-35-34-25-33(21-22-39(34)48-42(35)49)54(51,52)27-36-37(44)19-12-20-38(36)45)47-29(2)41(28)43(50)46-23-24-53(30-13-6-3-7-14-30,31-15-8-4-9-16-31)32-17-10-5-11-18-32;/h3-22,25-26H,23-24,27H2,1-2H3,(H2-,46,47,48,49,50);1H

InChI Key

ZVAUXGZLUPOFNR-UHFFFAOYSA-N

SMILES

O=C1NC2=C(C=C(S(=O)(CC3=C(Cl)C=CC=C3Cl)=O)C=C2)/C1=C/C4=C(C)C(C(NCC[P+](C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7)=O)=C(C)N4.[Br-]

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

TM608;  TM-608;  TM 608.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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